methyl 7-(1,3-benzothiazole-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Description
Methyl 7-(1,3-benzothiazole-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by a benzothiazole-2-amido substituent at the 7-position of the isoquinoline core and a methyl ester group at the 2-position. The benzothiazole moiety in this compound is notable for its electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors .
For example, benzothiazole-containing compounds are known for their antimicrobial, anticancer, and neuroprotective properties, while the THIQ scaffold is associated with dopamine receptor modulation .
Properties
IUPAC Name |
methyl 7-(1,3-benzothiazole-2-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-19(24)22-9-8-12-6-7-14(10-13(12)11-22)20-17(23)18-21-15-4-2-3-5-16(15)26-18/h2-7,10H,8-9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUCAENIQIJWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(1,3-benzothiazole-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The tetrahydroisoquinoline core can be synthesized via Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(1,3-benzothiazole-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzothiazole or tetrahydroisoquinoline moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including methyl 7-(1,3-benzothiazole-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, as promising anticancer agents. The compound has shown significant activity against various cancer cell lines.
Key Findings:
- In vitro Studies : Research indicates that compounds with similar structures can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, derivatives demonstrated IC50 values ranging from 5.1 to 22.08 µM against these cell lines .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, including the AKT/mTOR pathway .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 16f | HepG2 | 6.19 ± 0.50 | |
| Compound 16e | MCF-7 | 5.10 ± 0.40 | |
| Compound 24c | MCF-7 | 18.03 ± 0.00 |
Antimicrobial Properties
Benzothiazole derivatives have also been evaluated for their antimicrobial activities against various pathogens.
Key Findings:
- Antitubercular Activity : Certain derivatives exhibit promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) showing effectiveness comparable to standard treatments .
- Broad-Spectrum Activity : The structural diversity of benzothiazole compounds allows for modifications that enhance their activity against a range of bacteria and fungi.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases.
Key Findings:
- Cognitive Disorders : Compounds in this class have shown promise in preclinical models for treating conditions such as Alzheimer’s disease and Parkinson's disease by modulating neuroinflammation and oxidative stress pathways .
- Mechanistic Insights : The neuroprotective effects are linked to the ability to cross the blood-brain barrier and interact with neuronal receptors involved in cognitive function .
Mechanism of Action
The mechanism of action of methyl 7-(1,3-benzothiazole-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among THIQ Derivatives
Key Observations:
- The methyl ester at position 2 is shared with the compound in , suggesting comparable metabolic stability, whereas tert-butyl esters () may confer enhanced lipophilicity and slower hydrolysis .
Case Study: Neurotoxicity and Structural Alerts
This underscores the importance of substituent choice in THIQ derivatives. The benzothiazole group in the target compound may mitigate such risks due to its distinct electronic profile compared to MPTP’s pyridine ring .
Biological Activity
Methyl 7-(1,3-benzothiazole-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound that has garnered interest in the realm of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies and presenting relevant data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
This compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) :
Tyrosinase Inhibition
Tyrosinase is an enzyme critical for melanin production and is a target for treating hyperpigmentation disorders. The activity of this compound analogs has been evaluated for their tyrosinase inhibitory effects.
- IC50 Values :
Synthesis and Evaluation
A study synthesized various benzothiazole derivatives and evaluated their biological activities. The synthesis involved multiple steps including condensation reactions and cyclization processes to obtain the desired compound .
- Table 1: Biological Activity of Benzothiazole Derivatives
| Compound | Activity Type | IC50/MIC (μM) | Notes |
|---|---|---|---|
| Compound A | Anti-tubercular | 0.08 | Highly selective with good bioavailability |
| Compound B | Tyrosinase Inhibitor | 0.08 | Stronger than kojic acid |
| Compound C | Antimicrobial | 0.32 | Effective against M. tuberculosis |
Pharmacokinetics and Selectivity Studies
Pharmacokinetic studies indicated that certain derivatives exhibited favorable absorption rates (>52%) when administered orally . Furthermore, docking studies suggested that these compounds have a high binding affinity to target proteins involved in disease pathways.
Q & A
Q. What are the optimal synthetic routes for methyl 7-(1,3-benzothiazole-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis likely involves coupling a 1,3-benzothiazole-2-amine derivative with a tetrahydroisoquinoline carboxylate precursor. A validated approach for analogous compounds (e.g., benzothiazole-indole hybrids) employs refluxing in acetic acid with sodium acetate as a base, followed by recrystallization from DMF/acetic acid mixtures . Key parameters to optimize include:
- Molar ratios : Use a 1.1:1 ratio of the aldehyde/carboxylate component to the amine to drive the reaction to completion .
- Reaction time : Monitor progress via TLC; typical reflux durations range from 3–5 hours .
- Purification : Recrystallization in DMF/acetic acid (1:1 v/v) improves yield and purity by removing unreacted starting materials .
Q. How can structural confirmation and purity be ensured post-synthesis?
Methodological Answer: Use orthogonal analytical techniques:
- HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) gradient (e.g., 30%–70% acetonitrile over 20 min) to assess purity .
- NMR : Compare / spectra with analogous compounds (e.g., benzothiazole-indole derivatives) to confirm regiochemistry and amide bond formation .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) within 3 ppm error .
Q. What solvent systems are effective for recrystallization to achieve high purity?
Methodological Answer: DMF/acetic acid (1:1 v/v) is effective for recrystallizing benzothiazole-containing heterocycles, as demonstrated in the purification of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives . Alternative systems include ethanol/water (for polar impurities) or ethyl acetate/hexane (for nonpolar byproducts).
Advanced Research Questions
Q. How can conformational analysis and computational modeling (e.g., DFT) elucidate structure-activity relationships (SAR)?
Methodological Answer:
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and tautomeric stability .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For example, benzothiazole derivatives often target kinase domains .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks to correlate solid-state conformation with solubility .
Q. How should researchers address discrepancies in biological assay data (e.g., inconsistent IC50_{50}50 values)?
Methodological Answer:
- Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., residual acetic acid or unreacted intermediates) .
- Solubility Testing : Use DMSO/PBS mixtures to ensure compound solubility in assay buffers; precipitation can skew results .
- Dose-Response Repetition : Conduct triplicate experiments with freshly prepared stock solutions to minimize solvent degradation .
Q. What strategies optimize regioselectivity during benzothiazole-isoquinoline coupling?
Methodological Answer:
- Direct Amination : Use chloroacetic acid as a catalyst to enhance nucleophilic attack at the benzothiazole C2 position, as seen in 3-formyl-indole couplings .
- Protecting Groups : Temporarily protect the tetrahydroisoquinoline nitrogen with Boc groups to prevent side reactions .
- Microwave Assistance : Reduce reaction time and improve yield (e.g., 30 min at 120°C vs. 5 h reflux) for heat-sensitive intermediates .
Q. How can researchers validate the bioactivity of this compound against known benchmarks?
Methodological Answer:
- Positive Controls : Compare with structurally related agents (e.g., 2-arylbenzothiazoles with documented kinase inhibition ).
- Dose Escalation : Test across a 10 nM–100 µM range to establish potency thresholds .
- Mechanistic Studies : Use Western blotting or fluorescence polarization assays to confirm target engagement (e.g., ATP-binding site competition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
